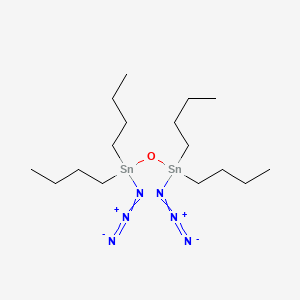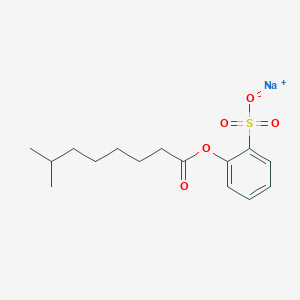
2,5-Diethyl-4-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-4-methyloxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-4-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . This process is stereospecific and can be conducted in a flow reactor to improve safety and product purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and stable reagents like Deoxo-Fluor® ensures efficient and scalable production. The oxidation step using manganese dioxide is also adapted for industrial applications to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diethyl-4-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: It can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Various oxazole derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles with different functional groups.
Applications De Recherche Scientifique
2,5-Diethyl-4-methyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Diethyl-4-methyloxazole involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . It may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Oxazoles: Share the same core structure but differ in the substitution pattern.
Isoxazoles: Have the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Uniqueness: 2,5-Diethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
40953-15-9 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2,5-diethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
Clé InChI |
ODHBNBMQEWMDTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(O1)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



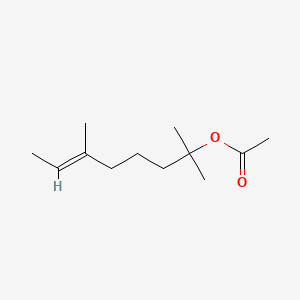
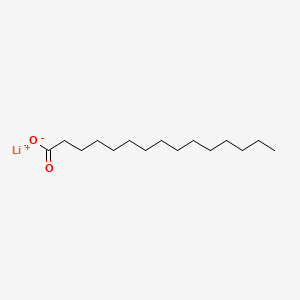
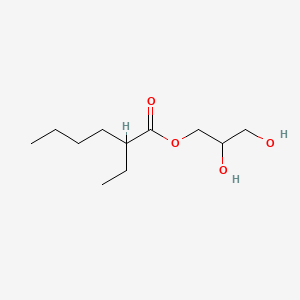
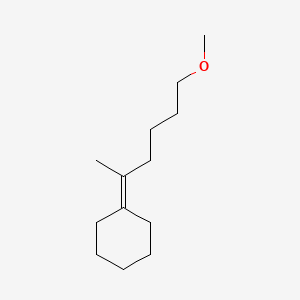


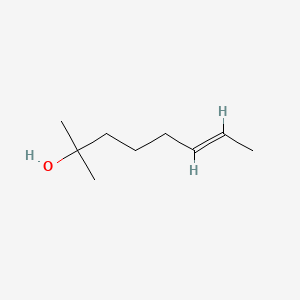
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)

